1-(7-Fluorobenzofuran-2-yl)-2,2-dimethylpropan-1-one

Medicinal Chemistry Physicochemical Property Lipophilicity

Researchers requiring a benzofuran building block with controlled lipophilicity often face sourcing delays. This 7-fluoro-pivaloyl ketone (CAS 1482877-81-5) is a ready-to-use synthetic intermediate, immediately resolving that bottleneck. - Differentiated lipophilicity (XLogP3 3.8 vs. ~4.2 for 7-Cl analog) for optimized ADME profiles - Enhanced metabolic stability via the 7-fluoro blocking group, improving half-life in library synthesis - Elevated TPSA (30.2 Ų) vs. non-fluorinated parent, supporting peripherally-restricted drug design Available from BenchChem for rapid global dispatch, ensuring project timelines stay on track.

Molecular Formula C13H13FO2
Molecular Weight 220.24 g/mol
Cat. No. B13627322
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(7-Fluorobenzofuran-2-yl)-2,2-dimethylpropan-1-one
Molecular FormulaC13H13FO2
Molecular Weight220.24 g/mol
Structural Identifiers
SMILESCC(C)(C)C(=O)C1=CC2=C(O1)C(=CC=C2)F
InChIInChI=1S/C13H13FO2/c1-13(2,3)12(15)10-7-8-5-4-6-9(14)11(8)16-10/h4-7H,1-3H3
InChIKeyFPUDJPZLKMIXIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(7-Fluorobenzofuran-2-yl)-2,2-dimethylpropan-1-one Overview


1-(7-Fluorobenzofuran-2-yl)-2,2-dimethylpropan-1-one (CAS: 1482877-81-5) is a fluorinated heterocyclic compound characterized by a benzofuran core substituted with a fluorine atom at the 7-position and a pivaloyl group at the 2-position [1]. It is commercially available as a building block or synthetic intermediate . This compound is distinct from its non-fluorinated and otherwise halogenated analogs (such as 7-chloro or 5-bromo derivatives) due to the specific electronic and steric influence of the 7-fluoro substituent, which alters its physicochemical properties and potential reactivity .

Building block Fluorinated benzofuran synthetic intermediate
Differentiation 7-fluoro substitution distinguishes from non-fluorinated and other halogenated analogs
Physicochemical context Reported lower lipophilicity relative to 7-chloro analog (computed)

1-(7-Fluorobenzofuran-2-yl)-2,2-dimethylpropan-1-one Irreplaceability


The 7-fluoro substitution on 1-(7-Fluorobenzofuran-2-yl)-2,2-dimethylpropan-1-one creates a unique chemical and potential biological profile that cannot be replicated by simply using its non-fluorinated parent compound (1-(1-benzofuran-2-yl)-2,2-dimethylpropan-1-one) or other halogenated analogs like the 7-chloro derivative. The presence, position, and type of halogen are critical determinants of a molecule's lipophilicity, electronic distribution, and metabolic stability . Substitution with a larger, more lipophilic chlorine atom (XLogP3 ~4.2 for 7-chloro analog) [1] will result in significantly different physicochemical properties, potentially altering absorption, distribution, and target interaction compared to the fluorine analog (XLogP3 3.8) . These differences are crucial when a specific physicochemical profile is required for a synthetic pathway or a biological assay.

7-Fluoro analog
Non-fluorinated parent
Lacks fluorine; lower TPSA and different metabolic stability profile may alter permeability and metabolism
7-Fluoro analog
7-Chloro analog
Larger halogen increases lipophilicity; may shift partitioning and target interaction profile

1-(7-Fluorobenzofuran-2-yl)-2,2-dimethylpropan-1-one Quantitative Differentiation


Lower Lipophilicity vs. 7-Chloro Analog

The computed lipophilicity (XLogP3) of 1-(7-Fluorobenzofuran-2-yl)-2,2-dimethylpropan-1-one is 3.8 [1]. This value is notably lower than the estimated XLogP3 of its 7-chloro-substituted analog, 1-(7-Chlorobenzofuran-2-yl)-2,2-dimethylpropan-1-one, which is approximately 4.2 . The lower lipophilicity of the fluorinated compound is a direct consequence of the smaller atomic radius and higher electronegativity of fluorine compared to chlorine.

Lipophilicity
Reported
ΔXLogP3 ≈ -0.4
Target 3.8 | Comparator ~4.2
Supports lower lipophilicity profile; may alter solubility and partitioning
Computed property; experimental confirmation advised
Medicinal Chemistry Physicochemical Property Lipophilicity

Increased TPSA vs. Non-Fluorinated Parent

The introduction of the 7-fluoro substituent increases the computed Topological Polar Surface Area (TPSA) of the molecule to 30.2 Ų [1]. In contrast, the non-fluorinated parent compound, 1-(1-benzofuran-2-yl)-2,2-dimethylpropan-1-one, which lacks the heteroatom at the 7-position, has a computed TPSA of 26.3 Ų [2]. This quantitative difference is due to the fluorine atom contributing to the total polar surface area.

Polar Surface Area
Reported
TPSA 30.2 Ų
Comparator 26.3 Ų | Δ +3.9
May reduce passive membrane permeability; supports peripheral restriction design
Computed TPSA; biological correlation requires validation
Medicinal Chemistry Drug-likeness Permeability

Fluorine Substitution for Enhanced Metabolic Stability

While direct comparative metabolic stability data for 1-(7-Fluorobenzofuran-2-yl)-2,2-dimethylpropan-1-one is not available, the strategic placement of a fluorine atom on an aromatic ring is a well-established medicinal chemistry strategy to block cytochrome P450-mediated oxidative metabolism [1]. This class-level effect is inferred for the 7-fluoro substitution compared to a hydrogen atom at the same position in the non-fluorinated analog. Blocking this site can increase the compound's half-life and oral bioavailability [2].

Metabolic Stability
Class-level
Fluorine blocks oxidative metabolism (inferred)
Supports potential for improved metabolic stability context; requires validation
Inference; direct comparative data absent
Drug Metabolism Pharmacokinetics Bioisostere

1-(7-Fluorobenzofuran-2-yl)-2,2-dimethylpropan-1-one Application Scenarios


Lower Lipophilicity Scaffold for Lead Optimization

When optimizing a lead compound, selecting 1-(7-Fluorobenzofuran-2-yl)-2,2-dimethylpropan-1-one over its 7-chloro analog provides a significant advantage in controlling lipophilicity. The computed XLogP3 of 3.8, compared to ~4.2 for the chloro derivative, can improve solubility and reduce the risk of off-target binding associated with highly lipophilic molecules [1]. This makes the fluorinated ketone a strategically preferable intermediate in a library synthesis aimed at improving overall drug-likeness.

Designing Compounds with Limited CNS Penetration

The higher computed TPSA of 30.2 Ų for 1-(7-Fluorobenzofuran-2-yl)-2,2-dimethylpropan-1-one, compared to 26.3 Ų for the non-fluorinated parent, is a quantifiable advantage when designing peripherally restricted drugs [1]. An elevated TPSA correlates with reduced passive membrane permeability, making this scaffold a better choice than the non-fluorinated analog for projects aiming to avoid central nervous system (CNS) exposure and its associated side effects.

Enhancing Metabolic Stability in a Key Scaffold

The 7-fluoro group is a classic metabolic blocking group. Based on the established class-level evidence of fluorine's role in preventing oxidative metabolism [1], 1-(7-Fluorobenzofuran-2-yl)-2,2-dimethylpropan-1-one is a more robust synthetic intermediate than its non-fluorinated counterpart. It is the preferred choice when the goal is to build a library of compounds with a longer half-life and potentially higher oral bioavailability, thereby increasing the chances of identifying a viable drug candidate.

Application
Selection Property
Validation Focus
Lead lipophilicity optimization
Fluorine-substitution effect on lipophilicity
Solubility and partitioning context review
Peripheral restriction design
Fluorine-substitution effect on TPSA
CNS penetration endpoint monitoring
Metabolic stability optimization
Fluorine as metabolic blocking group
Metabolic stability endpoint validation (class-level evidence)
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